![molecular formula C25H24N2O B3127636 3-Phenyl-7-(4-phenylpiperazino)-1-indanone CAS No. 338420-90-9](/img/structure/B3127636.png)
3-Phenyl-7-(4-phenylpiperazino)-1-indanone
Overview
Description
3-Phenyl-7-(4-phenylpiperazino)-1-indanone is a compound with the molecular formula C21H19N5S2 . It has a molecular weight of 405.54 g/mol . The compound is part of the pyrimidine family, which are six-membered unsaturated ring compounds composed of carbon and nitrogen . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .
Molecular Structure Analysis
The exact mass of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone is 405.108188 g/mol . The compound’s structure includes a pyrimidine ring, which is a six-membered unsaturated ring composed of carbon and nitrogen .Chemical Reactions Analysis
While specific chemical reactions involving 3-Phenyl-7-(4-phenylpiperazino)-1-indanone are not available, it’s worth noting that pyrimidine derivatives are vital in several biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone include a molecular weight of 405.54 g/mol and an exact mass of 405.108188 g/mol . The compound’s structure includes a pyrimidine ring, which is a six-membered unsaturated ring composed of carbon and nitrogen .Scientific Research Applications
Activation and Reactions with Organic Compounds
- 1,3-Indandione, a chemical structurally related to 3-Phenyl-7-(4-phenylpiperazino)-1-indanone, has been studied for its reactivity with benzene and cyclohexane when activated by superacids. This research found that 1,3-Indandione can yield 3,3-diphenyl-1-indanone and 1-indanone under specific conditions, demonstrating its potential in organic synthesis (Koltunov, 2007).
Chemical Synthesis and Structural Analysis
- Research has been conducted on the synthesis of 2-phenyl-1-indanone, a compound related to 3-Phenyl-7-(4-phenylpiperazino)-1-indanone, revealing insights into its chemical synthesis and potential structural modifications (Brown, Denman, & O'donnell, 1971).
Spectroscopy Studies
- Carbon-13 NMR spectroscopy studies have been applied to various substituted indanones, including those structurally similar to 3-Phenyl-7-(4-phenylpiperazino)-1-indanone, contributing to a better understanding of their chemical properties (Patra & Misra, 1991).
Novel Compound Synthesis
- The synthesis of novel hexahydroindazole and arylthiazolylpyrazoline derivatives, incorporating structural elements of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone, has been explored, indicating a diverse range of possible chemical modifications and applications (Nasr & Said, 2003).
Brain Binding Site Studies
- Research involving compounds structurally similar to 3-Phenyl-7-(4-phenylpiperazino)-1-indanone has been conducted to understand their binding sites in the brain. This research is significant in the context of neurological studies and potential therapeutic applications (Marien, Parsons, & Altar, 1987).
Future Directions
The future directions for research on 3-Phenyl-7-(4-phenylpiperazino)-1-indanone and similar compounds could involve further exploration of their biological potential, given the wide range of activities exhibited by pyrimidine derivatives . This could include more detailed studies on their mechanisms of action, potential therapeutic applications, and safety profiles.
properties
IUPAC Name |
3-phenyl-7-(4-phenylpiperazin-1-yl)-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c28-24-18-22(19-8-3-1-4-9-19)21-12-7-13-23(25(21)24)27-16-14-26(15-17-27)20-10-5-2-6-11-20/h1-13,22H,14-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSGVNUBVSOTGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC4=C3C(=O)CC4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177979 | |
Record name | 2,3-Dihydro-3-phenyl-7-(4-phenyl-1-piperazinyl)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-7-(4-phenylpiperazino)-1-indanone | |
CAS RN |
338420-90-9 | |
Record name | 2,3-Dihydro-3-phenyl-7-(4-phenyl-1-piperazinyl)-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338420-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-3-phenyl-7-(4-phenyl-1-piperazinyl)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.